1-[3-(1H-imidazol-1-yl)propyl]imidazolidine-2,4,5-trione hydrochloride
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Overview
Description
1-[3-(1H-imidazol-1-yl)propyl]imidazolidine-2,4,5-trione hydrochloride is a chemical compound that belongs to the class of imidazolidine derivatives It is characterized by its unique structure, which includes an imidazole ring attached to a propyl chain, further linked to an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1H-imidazol-1-yl)propyl]imidazolidine-2,4,5-trione hydrochloride typically involves multiple steps, starting with the formation of the imidazole ring. One common method is the reaction of 1H-imidazole with 3-chloropropylamine to form the intermediate 1-(3-chloropropyl)imidazole. This intermediate is then reacted with imidazolidine-2,4,5-trione to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(1H-imidazol-1-yl)propyl]imidazolidine-2,4,5-trione hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted imidazolidine derivatives.
Scientific Research Applications
1-[3-(1H-imidazol-1-yl)propyl]imidazolidine-2,4,5-trione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[3-(1H-imidazol-1-yl)propyl]imidazolidine-2,4,5-trione hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The imidazole ring plays a crucial role in binding to enzymes or receptors, leading to biological or chemical changes. The exact mechanism may vary depending on the specific application and the molecular environment.
Comparison with Similar Compounds
Imidazole
Imidazolidine
1-(3-chloropropyl)imidazole
Other substituted imidazoles
Properties
IUPAC Name |
1-(3-imidazol-1-ylpropyl)imidazolidine-2,4,5-trione;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3.ClH/c14-7-8(15)13(9(16)11-7)4-1-3-12-5-2-10-6-12;/h2,5-6H,1,3-4H2,(H,11,14,16);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQCWJVKUDTEEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCN2C(=O)C(=O)NC2=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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